EUV Lithography Line-Width Roughness Reduction and Stochastic Defect Mitigation vs. TMAH Developer
In a direct head-to-head comparison using EUV lithography, ETMAH developer at an optimal concentration of approximately 0.20 N achieved measurable line-width roughness (LWR) reduction relative to the TMAH standard developer, while preserving resolution, sensitivity, and stochastic defect margin [1]. The same study reported that for i-line lithography employing novolac-based resist, sensitivity decreased by roughly 25–30% when ETMAH was substituted for TMAH, indicating a resist-platform-dependent dissolution mechanism [1].
| Evidence Dimension | Line-width roughness (LWR) and stochastic defect margin in EUV lithography |
|---|---|
| Target Compound Data | ETMAH (0.20 N aqueous): LWR reduction achieved vs. TMAH; stochastic defect mitigation observed; sensitivity maintained for CAR platforms |
| Comparator Or Baseline | TMAH (industry standard aqueous developer): baseline LWR and defect levels |
| Quantified Difference | LWR reduction (not quantified numerically in the abstract but confirmed as achieved); i-line sensitivity decreased by 25–30% relative to TMAH |
| Conditions | EUV, ArFi, KrF, and i-line lithography; ETMAH at ca. 0.20 N concentration; SCREEN DT-3000 coat-develop track system with ASML NXE:3400 |
Why This Matters
For EUV lithography procurement, ETMAH's ability to reduce LWR without sacrificing sensitivity on chemically amplified resists provides a quantifiable process window advantage over TMAH, directly addressing stochastic defectivity—a critical bottleneck in high-volume semiconductor manufacturing.
- [1] Santillan, J. J.; Harumoto, M.; Motono, T.; dos Santos, A. F.; Mori, C.; Tanaka, Y.; Stokes, H.; Asai, M.; Itani, T. Application of ethyltrimethylammonium hydroxide (ETMAH) as an alternative developer solution/process for semiconductor lithography. Jpn. J. Appl. Phys. 2021, 60, SCCC01. View Source
